molecular formula C27H21N5O6S B2881602 ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 536716-78-6

ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Katalognummer: B2881602
CAS-Nummer: 536716-78-6
Molekulargewicht: 543.55
InChI-Schlüssel: VXHDFVTUJHEKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate (CAS: 536716-78-6) is a complex heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-nitrophenyl group at position 3, a thioacetamido linker, and an ethyl benzoate moiety.

Eigenschaften

IUPAC Name

ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6S/c1-2-38-26(35)16-7-9-17(10-8-16)28-22(33)15-39-27-30-23-20-5-3-4-6-21(20)29-24(23)25(34)31(27)18-11-13-19(14-12-18)32(36)37/h3-14,29H,2,15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHDFVTUJHEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a complex organic compound that exhibits significant biological activity. This article reviews the compound's pharmacological properties, particularly its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological efficacy. The presence of the nitrophenyl group is notable for its potential role in enhancing biological activity through electron-withdrawing effects.

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrimidine compounds possess substantial antimicrobial properties. For instance, research has shown that certain pyrimidine derivatives exhibit potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus30 µg/mL
Ethyl DerivativeC. albicans25 µg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related compounds have demonstrated that modifications at specific positions on the pyrimidine ring can lead to enhanced cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of ethyl derivatives on HeLa cells, revealing that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship with an IC50 value of 12 µM .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Ethyl 4-(2-Acetamido) BenzoateHeLa12
Ethyl 4-(Nitrophenyl Derivative)MCF-715
Ethyl Thioacetamido CompoundA54910

The biological activity of ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, similar compounds have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Substituent Molecular Weight (g/mol) Yield (%) Key Features
Target Ethyl benzoate 543.6 N/A High TPSA, nitro group for EWG
19 Furfurylamine ~470 83.6 Enhanced solubility
20 1H-Indazol-6-yl ~500 50.0 Improved π-π stacking
21 Thiazol-2-yl ~421.5 21.1 Steric hindrance challenges

Ethyl Benzoate Derivatives with Heterocyclic Modifications

Compounds I-6230 and I-6273 (Molecules, 2011) retain the ethyl benzoate backbone but replace the pyrimidoindole-thioacetamido linker with phenethylamino or phenethylthio groups (Table 2). For example:

  • I-6230 : Pyridazin-3-yl substituent increases hydrogen bond acceptor count (HBA = 8 vs. target’s 8), but the absence of a nitro group reduces electron-withdrawing effects.

Table 2: Ethyl Benzoate-Based Analogues

Compound Core Structure Key Substituent XLogP3 Biological Target
Target Pyrimidoindole-thioacetamido 4-Nitrophenyl 4.8 TLR4 (hypothesized)
I-6230 Phenethylamino Pyridazin-3-yl 3.2 Enzyme inhibition
I-6273 Phenethylamino Methylisoxazol-5-yl 3.5 Unknown

Fluorinated and Chlorinated Analogues

  • PFP-pyrimido-indole (6) : A perfluorophenyl ester derivative () replaces the ethyl benzoate with a fluorinated group, increasing hydrophobicity (XLogP3 > 5) and metabolic stability. This modification is linked to covalent TLR modulation, suggesting the nitro group in the target compound may serve a similar role in immune activation .
  • 573938-02-0: A chlorophenyl-substituted thieno[2,3-d]pyrimidine () exhibits reduced TPSA (∼120 Ų) compared to the target, favoring membrane permeability but possibly limiting solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, including:

  • Step 1: Formation of the pyrimidoindole core via cyclization under reflux using DMF as a solvent and sodium hydroxide as a base .
  • Step 2: Thioacetamide linkage via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Esterification of the benzoate group using ethanol and acid catalysis. Key considerations include temperature control (60–100°C) and purification via column chromatography. Yield optimization (typically 60–75%) relies on stoichiometric precision and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR Spectroscopy: 1H and 13C NMR confirm functional groups (e.g., nitrophenyl protons at δ 8.2–8.4 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography: Resolves stereochemistry of the pyrimidoindole core and nitro group orientation .
  • HPLC: Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain discrepancies in bioactivity data between this compound and analogs?

  • Substituent Analysis: The 4-nitrophenyl group enhances electron-withdrawing effects, increasing binding affinity to kinase targets compared to methoxy or chloro analogs .
  • Thioether Linkage: Modulates solubility and membrane permeability, impacting cellular uptake. Use comparative IC50 assays (e.g., kinase inhibition) to quantify these effects .
  • Data Reconciliation: Employ molecular docking (e.g., AutoDock Vina) to correlate structural variations with activity differences observed in vitro .

Q. What strategies mitigate poor aqueous solubility while preserving bioactivity?

  • Prodrug Design: Replace the ethyl ester with a phosphate ester for pH-dependent hydrolysis in physiological conditions .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance dispersion without altering the core structure .
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the benzoate moiety, guided by computational solubility prediction tools (e.g., ALOGPS) .

Q. How should researchers design assays to evaluate enzyme inhibition mechanisms?

  • Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., ATP analogs for kinase assays) with varying compound concentrations (0.1–100 µM) .
  • Competitive Binding Studies: Use surface plasmon resonance (SPR) to quantify dissociation constants (KD) and identify allosteric vs. active-site binding .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinases) and validate results via Western blotting for downstream phosphorylation .

Methodological Challenges and Solutions

Q. How can conflicting cytotoxicity data in different cell lines be resolved?

  • Cell Line Profiling: Test across multiple lines (e.g., HeLa, MCF-7) to identify tissue-specific uptake differences.
  • Mechanistic Studies: Use siRNA knockdown to confirm target specificity and rule off-target effects .
  • Metabolic Stability: Assess compound degradation in liver microsomes to correlate cytotoxicity with metabolic activation .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD): Simulate binding stability of the nitro group with hydrophobic pockets in kinases (e.g., EGFR) over 100-ns trajectories .
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors from the pyrimidoindole core) using Schrödinger Suite .
  • ADMET Prediction: Use SwissADME to optimize logP values (<5) and reduce hepatotoxicity risks .

Data Interpretation and Validation

Q. How to address inconsistencies in spectroscopic data during structural elucidation?

  • Multi-Technique Correlation: Cross-validate NMR assignments with high-resolution mass spectrometry (HRMS) and IR data (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Crystallographic Refinement: Resolve ambiguous NOE signals by refining X-ray diffraction data (R-factor < 0.05) .

Q. What experimental controls are essential for in vitro bioactivity studies?

  • Solvent Controls: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Blind Docking: Validate docking poses by comparing with co-crystallized ligands from the PDB .
  • Replicate Experiments: Perform triplicate assays with statistical analysis (p < 0.05 via Student’s t-test) .

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